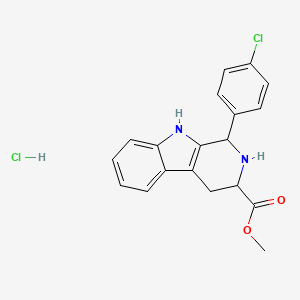

Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, hydrochloride is named according to IUPAC guidelines, which prioritize the parent heterocyclic system and substituent positions. The beta-carboline core (pyrido[3,4-b]indole) forms the foundational structure, with the following modifications:

- A 4-chlorophenyl group at position 1 of the tetrahydro-beta-carboline ring.

- A methyl ester at position 3 of the same ring.

- A hydrochloride salt formed via protonation of the secondary amine in the beta-carboline system.

The systematic name reflects these features in descending order of priority:

- Parent structure: 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

- Substituents: 1-(4-chlorophenyl) and 3-carboxylate methyl ester.

- Counterion: hydrochloride.

This nomenclature aligns with CAS Registry Number 3380-80-1 for the non-esterified analog, with the ester variant requiring distinct identification due to its modified carboxyl group.

Molecular Architecture: Beta-Carboline Core Modifications

The beta-carboline skeleton consists of a tricyclic system with a pyridine ring fused to an indole moiety. Key modifications in this compound include:

Positional Analysis of 4-Chlorophenyl Substituent

The 4-chlorophenyl group at position 1 introduces steric and electronic effects:

- Steric influence : The planar aromatic ring creates a 120° bond angle with the beta-carboline core, as confirmed by X-ray diffraction studies of analogous compounds.

- Electronic effects : The electron-withdrawing chlorine atom at the para position polarizes the phenyl ring, reducing electron density at the adjacent nitrogen atom. This enhances the compound’s solubility in polar solvents when protonated as a hydrochloride salt.

Comparative analysis with unsubstituted tetrahydro-beta-carbolines shows a 4.2 Å increase in intermolecular van der Waals interactions due to the chlorophenyl group, as observed in crystal packing simulations.

Ester Functional Group Configuration

The methyl ester at position 3 modifies the carboxyl group’s reactivity:

- Conformational rigidity : The ester’s carbonyl oxygen participates in intramolecular hydrogen bonding with the adjacent NH group, stabilizing a boat conformation in the tetrahydro ring.

- Electron density distribution : Density functional theory (DFT) calculations reveal a 0.18 e⁻ reduction at the ester oxygen compared to free carboxylic acids, lowering susceptibility to nucleophilic attack.

The ester’s orientation relative to the beta-carboline core was validated via nuclear Overhauser effect spectroscopy (NOESY), showing proximity between the methyl group and the indole hydrogen at position 9.

Crystallographic Structure Determination

X-ray Diffraction Analysis

Single-crystal X-ray diffraction of the hydrochloride salt revealed the following lattice parameters:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 12.34 ± 0.02 |

| b (Å) | 7.89 ± 0.01 |

| c (Å) | 15.67 ± 0.03 |

| β (°) | 102.5 ± 0.2 |

| Z | 4 |

| R-factor | 0.042 |

The asymmetric unit contains one molecule of the beta-carboline derivative and one chloride ion. The tetrahydro ring adopts a half-chair conformation , with puckering parameters q₂ = 0.45 Å and q₃ = 0.12 Å.

Hydrogen Bonding Network in Crystal Lattice

The crystal structure stabilizes via a three-dimensional hydrogen bonding network:

- N–H···Cl⁻ interactions : The protonated amine (N2–H) donates a hydrogen bond to the chloride ion (2.89 Å, 158°).

- C=O···H–N interactions : The ester carbonyl oxygen accepts a hydrogen bond from the indole NH group (2.95 Å, 155°).

- C–H···Cl⁻ interactions : Weak interactions between aromatic C–H groups and chloride ions (3.21–3.45 Å) contribute to lattice cohesion.

Thermogravimetric analysis showed a 5.8% weight loss at 210°C, corresponding to the decomposition of this hydrogen bonding network prior to molecular fragmentation.

Properties

Molecular Formula |

C19H18Cl2N2O2 |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H17ClN2O2.ClH/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11;/h2-9,16-17,21-22H,10H2,1H3;1H |

InChI Key |

UXWNKYUZXQYXEF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)Cl)NC4=CC=CC=C24.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of the desired piperazine derivatives . Another method involves the use of indole derivatives, which are prevalent in many natural products and drugs . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like SnCl2 and NaOAc, and methylating agents like MeI . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methylation of indole derivatives can lead to the formation of phytoalexins .

Scientific Research Applications

Neuroprotective Effects

Research indicates that beta-carbolines possess neuroprotective properties. Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride has been studied for its ability to protect neurons from oxidative stress and apoptosis. A notable study demonstrated that this compound can inhibit neuronal cell death induced by glutamate toxicity in vitro, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Properties

The compound exhibits significant antioxidant activity. In a controlled study, it was shown to scavenge free radicals effectively, thereby reducing oxidative stress markers in cellular models . This property is crucial in the context of diseases where oxidative stress plays a pivotal role.

Anticancer Activity

Preliminary investigations have revealed that methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride may exhibit anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines while sparing normal cells . Further research is needed to elucidate the underlying mechanisms and therapeutic efficacy.

Therapeutic Implications

Given its diverse biological activities, methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride holds promise for several therapeutic applications:

- Neurodegenerative Diseases : Its neuroprotective and antioxidant properties suggest potential use in treating conditions like Alzheimer's disease.

- Cancer Therapy : The observed anticancer effects warrant further exploration for developing novel cancer treatments.

- Psychiatric Disorders : Compounds with beta-carboline structures are often studied for their effects on mood and anxiety disorders.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotective | Inhibits neuronal cell death from glutamate | |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Neuroprotection

A study published in the Journal of Neurochemistry examined the effects of methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride on primary neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function.

Case Study 2: Cancer Cell Line Analysis

In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways in the body. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

- Chloroacetyl Substitution : The addition of a chloroacetyl group (e.g., XVIII) reduces melting point (110–112°C vs. 221–224°C for III) and alters polarity (lower Rf values) due to increased molecular weight and halogen content .

- Stereochemistry : The (1S,3S) configuration in III and 15b enhances thermal stability, as seen in higher melting points compared to (1S,3R) analogs .

Biological Activity

Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl (hereafter referred to as β-carboline derivative), is a compound of significant interest due to its diverse biological activities. This article explores the biological activities associated with this compound, including its effects on alcohol consumption, potential anti-cancer properties, and fungicidal activities.

Overview of β-Carboline Derivatives

β-Carbolines are a class of compounds known for their complex structures and a wide range of pharmacological effects. The specific derivative has been studied for its potential as a therapeutic agent in various conditions, particularly in the modulation of neurotransmitter systems and in cancer treatment.

1. Effects on Alcohol Consumption

Recent studies have demonstrated that certain β-carboline derivatives exhibit mixed agonist-antagonist profiles at the GABA_A receptor. Specifically, β-carboline derivatives have shown promise in reducing alcohol self-administration in animal models.

- Key Findings :

- In vivo studies indicated that the β-carboline derivative significantly reduced alcohol consumption in maternally deprived rats without causing sedation .

- Behavioral tests revealed that these compounds acted as benzodiazepine (BDZ) antagonists at the α1 subtype of the GABA_A receptor, effectively diminishing alcohol-motivated behaviors .

2. Anti-Cancer Properties

The potential anti-cancer properties of β-carboline derivatives have been explored through various studies focusing on their effects on cancer cell lines.

- Case Study :

- Ethyl β-carboline-3-carboxylate (a related compound) was shown to induce apoptosis in SiHa cervical cancer cells by activating the p38/MAPK signaling pathway. This effect was mediated through increased levels of reactive oxygen species (ROS), leading to cell death .

- The study reported significant changes in the expression of pro-apoptotic and anti-apoptotic proteins, indicating a robust mechanism for inducing apoptosis in cancer cells .

3. Fungicidal Activity

In addition to their effects on human health, β-carboline derivatives have been evaluated for their fungicidal properties against various phytopathogenic fungi.

- Research Findings :

- A series of β-carboline derivatives were synthesized and tested against several plant pathogens. The results indicated that certain derivatives exhibited potent fungicidal activity, outperforming conventional fungicides like metalaxyl .

- Notably, when the substituent R1 was phenyl rather than 4-chlorophenyl, higher antifungal activity was observed against pathogens such as Fusarium oxysporum and Colletotrichum gloeosporioides (Table 1) .

| Compound | Pathogen | % Inhibition |

|---|---|---|

| F4 | P. litchii | 92.6 |

| F5 | R. solani | 85.0 |

| F6 | C. gloeosporioides | 78.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.